molecular formula C11H23NO B13326809 N-(1-methoxybutan-2-yl)-3-methylcyclopentan-1-amine

N-(1-methoxybutan-2-yl)-3-methylcyclopentan-1-amine

Katalognummer: B13326809
Molekulargewicht: 185.31 g/mol
InChI-Schlüssel: MLRSUWACTZCMDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-methoxybutan-2-yl)-3-methylcyclopentan-1-amine is an organic compound with the molecular formula C13H27NO. This compound is characterized by the presence of a methoxybutyl group attached to a cyclopentane ring, which is further substituted with a methyl group and an amine group. It is primarily used in research and development settings and is not intended for human or veterinary use .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxybutan-2-yl)-3-methylcyclopentan-1-amine typically involves the reaction of (1-methoxybutan-2-yl)hydrazine hydrochloride with a suitable cyclopentanone derivative. The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate in a solvent like acetone . The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as distillation or crystallization to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-methoxybutan-2-yl)-3-methylcyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or secondary amines.

Wissenschaftliche Forschungsanwendungen

N-(1-methoxybutan-2-yl)-3-methylcyclopentan-1-amine has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of N-(1-methoxybutan-2-yl)-3-methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-(1-methoxybutan-2-yl)-3-methylcyclopentan-1-amine include:

Uniqueness

This compound is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable.

Eigenschaften

Molekularformel

C11H23NO

Molekulargewicht

185.31 g/mol

IUPAC-Name

N-(1-methoxybutan-2-yl)-3-methylcyclopentan-1-amine

InChI

InChI=1S/C11H23NO/c1-4-10(8-13-3)12-11-6-5-9(2)7-11/h9-12H,4-8H2,1-3H3

InChI-Schlüssel

MLRSUWACTZCMDC-UHFFFAOYSA-N

Kanonische SMILES

CCC(COC)NC1CCC(C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.